molecular formula C7H11BrN2O B8028888 5-Bromo-N,N-dimethylpyridin-2-amine hydrate

5-Bromo-N,N-dimethylpyridin-2-amine hydrate

Cat. No.: B8028888
M. Wt: 219.08 g/mol
InChI Key: IGEYOBDSMLDVOP-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylpyridin-2-amine hydrate typically involves the bromination of N,N-dimethylpyridin-2-amine. One common method includes the use of N-bromosuccinimide in dichloromethane as a solvent. The reaction is carried out at room temperature for a short duration, usually around 10 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylpyridin-2-amine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination reactions.

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylpyridin-2-amine hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N,N-dimethylpyridin-2-amine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEYOBDSMLDVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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